![molecular formula C5H10O3S B1602463 2-Hydroxyethyl 3-mercaptopropionate CAS No. 52978-23-1](/img/structure/B1602463.png)
2-Hydroxyethyl 3-mercaptopropionate
Overview
Description
2-Hydroxyethyl 3-mercaptopropionate is a chemical compound with the molecular formula C5H10O3S . It has a molecular weight of 150.1961 .
Synthesis Analysis
The synthesis of a similar compound, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), involves a direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
In a study, the thiol–ene click reaction between 1,4-butanediol diacrylate (BDDA) and trithiols (TMMP and THMP) was researched by adjusting different VTDP content . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Scientific Research Applications
Environmental Monitoring : 2-Hydroxyethyl 3-mercaptopropionate plays a crucial role in environmental studies. Montoya‐Villegas et al. (2019) developed a sensor based on Au-TiO2 electrode for quantifying 3-mercaptopropionic acid (3MPA), a derivative of this compound, in aquatic environments. This sensor aids in monitoring the concentration of 3MPA, which is significant due to its role in the biogeochemistry of sulfur and its potential toxicity in certain concentrations (Montoya‐Villegas et al., 2019).
Nanotechnology and Quantum Dots : In the field of nanotechnology, Acar et al. (2009) highlighted the use of 3MPA, a similar compound, as a coating material for aqueous quantum dots. They found that 2-mercaptopropionic acid (2MPA) showed excellent colloidal and photostability when used as a coating for CdS quantum dots, highlighting its potential in the development of stable and luminescent quantum dots (Acar et al., 2009).
Biopolymer Research : The compound has been explored in the synthesis of microbial polythioesters. Lütke-Eversloh et al. (2002) investigated polythioesters containing 3-mercaptopropionic acid as a comonomer, revealing its applications in producing materials with diverse physical properties (Lütke-Eversloh et al., 2002).
Catalysis in Chemical Reactions : Zamani et al. (2014) discussed the use of a polymer-grafted magnetic nanoparticle containing chromium(iii) ions incorporated onto Fe3O4/mercaptopropanoic acid-poly(2-hydroxyethyl acrylate), demonstrating its high catalytic activity and selectivity in the aerobic oxidation of alcohols (Zamani et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-hydroxyethyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOQYGNBFPNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590418 | |
Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52978-23-1 | |
Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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